Cas no 822-51-5 (3,4-dimethyl-1H-pyrrole)

3,4-dimethyl-1H-pyrrole structure
3,4-dimethyl-1H-pyrrole structure
3,4-dimethyl-1H-pyrrole
822-51-5
C6H9N
95.1423614025116
MFCD03427290
707080
5324584

3,4-dimethyl-1H-pyrrole Properties

Names and Identifiers

    • 1H-Pyrrole,3,4-dimethyl-
    • 3,4-dimethyl-1H-pyrrole
    • 3,4-DIMETHYLPYRROLE
    • 1H-Pyrrole,3,4-dimethyl
    • 3,4-dimethyl-1H-pyrrol
    • 3,4-dimethylpyrrol
    • DIMETHYLPYRROLE(3,4-)
    • 3,4-Dimethyl-1H-pyrrole (ACI)
    • Pyrrole, 3,4-dimethyl- (6CI, 7CI, 8CI)
    • PB27606
    • 822-51-5
    • MFCD03427290
    • 125227-77-2
    • DTXSID70415920
    • pyrrole, 3,4-dimethyl-
    • AKOS006276421
    • AS-57922
    • SY042377
    • Z1198162792
    • InChI=1/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H
    • CS-0051606
    • 1H-Pyrrole, 3,4-dimethyl-
    • OJFOWGWQOFZNNJ-UHFFFAOYSA-N
    • EN300-85054
    • +Expand
    • MFCD03427290
    • OJFOWGWQOFZNNJ-UHFFFAOYSA-N
    • 1S/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H3
    • C1=C(C)C(C)=CN1

Computed Properties

  • 95.07350
  • 1
  • 1
  • 0
  • 95.073
  • 7
  • 53.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.4
  • 15.8A^2

Experimental Properties

  • 1.63150
  • 15.79000
  • 171.9±9.0 °C at 760 mmHg
  • 1.8±0.3 mmHg at 25°C
  • 60.3±10.0 °C
  • 0.9±0.1 g/cm3

3,4-dimethyl-1H-pyrrole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB48126-100mg
3,4-Dimethyl-1H-pyrrole
822-51-5 95%
100mg
$95.00 2024-04-19
Aaron
AR003756-100mg
3,4-Dimethyl-1H-pyrrole
822-51-5 97%
100mg
$100.00
abcr
AB454629-250 mg
3,4-Dimethylpyrrole, 95%; .
822-51-5 95%
250mg
€244.60 2023-06-15
Alichem
A109008633-1g
3,4-Dimethyl-1H-pyrrole
822-51-5 95%
1g
$450.00 2023-09-01
Ambeed
A323634-100mg
3,4-Dimethyl-1H-pyrrole
822-51-5 97%
100mg
$123.0
Chemenu
CM103604-1g
3,4-dimethyl-1H-pyrrole
822-51-5 95%+
1g
$715 2021-08-06
Enamine
EN300-85054-0.05g
3,4-dimethyl-1H-pyrrole
822-51-5 95%
0.05g
$129.0 2024-05-21
eNovation Chemicals LLC
D499993-1G
3,4-dimethyl-1H-pyrrole
822-51-5 97%
1G
$310 2022-09-04
TRC
B430725-10mg
3,4-dimethyl-1H-pyrrole
822-51-5
10mg
$ 50.00 2022-06-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06950-10g
3,4-dimethyl-1H-pyrrole
822-51-5 95%
10g
$1250 2023-09-07

3,4-dimethyl-1H-pyrrole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, reflux
Reference
Intermolecularly hydrogen-bonded dimeric helices: Tripyrrindiones
Roth, Steven D.; et al, Tetrahedron, 2007, 63(45), 11030-11039

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ;  1 h, reflux
Reference
Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines
Kancharla, Papireddy; et al, Tetrahedron, 2013, 69(39), 8375-8385

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Triethylene glycol
Reference
New Approaches to Linear Pyrrole Oligomers
Kettschau, Georg, 1996, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Isopropanol
Reference
Experimental and Theoretical Investigations into Uroporphyrins III - Construction, Aldol Reactions, Enantioselective Carbonylation and Hetero-Diels-Aler Reactions
Geissler, Holger, 1993, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Isopropanol
Reference
A general synthesis of pyrroles from aldehydes and ketones
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1982, (11), 624-5

Synthetic Circuit 6

Reaction Conditions
Reference
Large scale, efficient synthesis of 9-unsubstituted dipyrrinone
Chen, Qingqi; et al, Synthetic Communications, 2002, 32(7), 1031-1040

Synthetic Circuit 7

Reaction Conditions
Reference
Exciton coupling from dipyrrinone chromophores
Byun, Young Seok; et al, Journal of Organic Chemistry, 1991, 56(21), 6027-33

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water
Reference
5-Unsubstituted 2-pyrrolecarboxaldehydes for porphyrin synthesis and the cyanovinyl protecting group
Paine, John B. III; et al, Journal of Organic Chemistry, 1988, 53(12), 2787-95

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol ;  rt → reflux; reflux
Reference
New Open-Chain Tetrapyrroles as Chromophores in the Plant Photoreceptor Phytochrome
Robben, Uwe; et al, Journal of the American Chemical Society, 2008, 130(34), 11303-11311

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Bromine ,  Sulfuryl chloride Solvents: Diethyl ether ,  Ethanol ,  Water
Reference
Methylation of some pyrroles and 2-pyrrolines
Booth, H.; et al, Journal of the Chemical Society, 1963, 650, 650-61

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane
2.1 Reagents: Water Solvents: Acetone
3.1 Reagents: Potassium bicarbonate Solvents: Water
3.2 Reagents: Iodine Solvents: 1,2-Dichloroethane
4.1 Reagents: Hydrogen iodide ,  Hypophosphorous acid Solvents: Acetic acid
5.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
6.1 Reagents: Acetic acid Solvents: Water
Reference
5-Unsubstituted 2-pyrrolecarboxaldehydes for porphyrin synthesis and the cyanovinyl protecting group
Paine, John B. III; et al, Journal of Organic Chemistry, 1988, 53(12), 2787-95

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Water
Reference
Chlorophyll and related substances. III. The synthesis of octamethylchlorine
Eisner, Ulli; et al, Journal of the Chemical Society, 1956, 1655, 1655-61

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Carbamic acid, ethyl ester ,  Pyridine ,  Thionyl chloride Solvents: Toluene ;  cooled; 1 h, rt
1.2 overnight, reflux
1.3 Reagents: Potassium hydroxide Solvents: Methanol ;  2 h, reflux
Reference
Controlling the electro-mechanical performance of polypyrrole through 3- and 3,4-methyl substituted copolymers
Melling, D.; et al, RSC Advances, 2015, 5(102), 84153-84163

Synthetic Circuit 14

Reaction Conditions
1.1 -
2.1 Catalysts: Potassium tert-butoxide
Reference
Addition of halogen azides to noncyclic conjugated dienes
Hassner, Alfred; et al, Tetrahedron Letters, 1975, 1575, 1575-8

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Pyridine ,  Sulfuryl chloride Solvents: Benzene ;  < 45 °C; 1 h
1.2 1 h, reflux; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ;  cooled; 2 h, reflux
Reference
High-Yielding Synthesis of β-Octaalkyl-meso-(bromophenyl)-Substituted Porphyrins and X-ray Study of Axial Complexes of Their Zinc Complexes with THF and 1,4-Dioxane
Mikhalitsyna, Elena A.; et al, European Journal of Inorganic Chemistry, 2012, 2012(36), 5979-5990

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Benzene
1.2 Solvents: Benzene
1.3 Reagents: Potassium hydroxide Solvents: Methanol
Reference
Propentdyopents [5-(2-oxo-2H-pyrrol-5-ylmethylene)pyrrol-2(5H)-ones] and related compounds. Part 2. The Z ⇄ E photoisomerization of pyrromethenone systems
Bonnett, Raymond; et al, Journal of the Chemical Society, 1987, (6), 1383-8

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Toluene ;  cooled; 1 h, rt
1.2 overnight, reflux
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  2 h, reflux
Reference
Controlling the electro-mechanical performance of polypyrrole through 3- and 3,4-methyl substituted copolymers
Melling, D.; et al, RSC Advances, 2015, 5(102), 84153-84163

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Research in the heterocyclic series. XXIV. Preparation of 2,3- and 3,4-pyrroledicarbaldehydes
Farnier, Michel; et al, Bulletin de la Societe Chimique de France, 1975, 2335, 2335-8

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Butyllithium ,  Chlorobis(η5-cyclopentadienyl)(methyl)zirconium Solvents: Tetrahydrofuran ,  Hexane
1.3 -
1.4 Reagents: Carbon monoxide ,  Ammonium chloride Solvents: Tetrahydrofuran
Reference
Synthesis of substituted pyrroles via zirconocene complexes of imines
Buchwald, Stephen L.; et al, Journal of the American Chemical Society, 1989, 111(2), 776-7

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  2 h, reflux
Reference
Controlling the electro-mechanical performance of polypyrrole through 3- and 3,4-methyl substituted copolymers
Melling, D.; et al, RSC Advances, 2015, 5(102), 84153-84163

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Sodium methoxide
Reference
Syntheses of 3,4-dimethylpyrrole
Ichimura, Kunihiro; et al, Bulletin of the Chemical Society of Japan, 1976, 49(4), 1157-8

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Sodium methoxide
Reference
Syntheses of 3,4-dimethylpyrrole
Ichimura, Kunihiro; et al, Bulletin of the Chemical Society of Japan, 1976, 49(4), 1157-8

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: Sodium methoxide
Reference
Syntheses of 3,4-dimethylpyrrole
Ichimura, Kunihiro; et al, Bulletin of the Chemical Society of Japan, 1976, 49(4), 1157-8

Synthetic Circuit 24

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide
Reference
Addition of halogen azides to noncyclic conjugated dienes
Hassner, Alfred; et al, Tetrahedron Letters, 1975, 1575, 1575-8

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Sodium Solvents: Diethyl ether
1.2 Reagents: Acetic acid ,  Sodium acetate ,  Zinc
2.1 Reagents: Potassium hydroxide Solvents: Triethylene glycol
Reference
New Approaches to Linear Pyrrole Oligomers
Kettschau, Georg, 1996, , ,

Synthetic Circuit 26

Reaction Conditions
1.1 -
2.1 Reagents: Hydrazine Solvents: Isopropanol
Reference
A general synthesis of pyrroles from aldehydes and ketones
Baldwin, Jack E.; et al, Journal of the Chemical Society, 1982, (11), 624-5

3,4-dimethyl-1H-pyrrole Raw materials

3,4-dimethyl-1H-pyrrole Preparation Products

3,4-dimethyl-1H-pyrrole Suppliers

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(CAS:822-51-5)
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